

The Definitive Guide to the Structure of 16:0 Cardiolipin (Tetrapalmitoyl Cardiolipin)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *16:0 Cardiolipin*

Cat. No.: *B12322678*

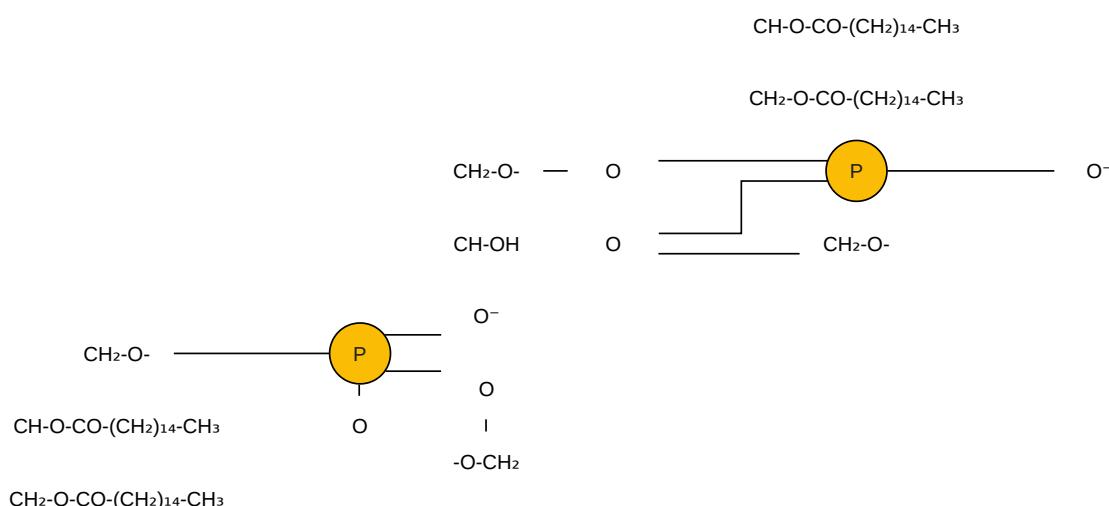
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiolipin (CL), a unique dimeric phospholipid, is a critical component of the inner mitochondrial membrane, playing a pivotal role in mitochondrial bioenergetics, membrane dynamics, and apoptosis.^{[1][2][3]} Its distinctive structure, featuring four acyl chains, sets it apart from other glycerophospholipids and is fundamental to its diverse functions. This in-depth technical guide focuses on the structure of a specific molecular species of cardiolipin: **16:0 cardiolipin**, also known as tetrapalmitoyl cardiolipin. This fully saturated species is notable for its distinct physicochemical properties and is a subject of interest in various research contexts, from fundamental membrane biophysics to the study of pathological conditions.^[4]

Core Molecular Structure


16:0 Cardiolipin, systematically named 1',3'-bis(1,2-di-O-palmitoyl-sn-glycero-3-phospho)-sn-glycerol, possesses a dimeric structure built upon a central glycerol backbone.^[2] This central glycerol links two phosphatidylglycerol moieties. Each of these moieties consists of a glycerol backbone, a phosphate group, and two fatty acyl chains. In the case of **16:0 cardiolipin**, all four acyl chains are palmitic acid (16:0), a 16-carbon saturated fatty acid.^[5]

The stereochemical configuration is crucial for its biological function. The molecule has three stereogenic centers located at the C2 position of each of the three glycerol backbones. The

accepted stereochemistry is sn-glycero, indicating a specific spatial arrangement of the substituents around the glycerol molecules.

The phosphate groups are deprotonated at physiological pH, conferring a net negative charge of -2 to the molecule. This anionic nature is critical for its interactions with mitochondrial proteins and other lipids.[4][6]

Below is a diagram illustrating the chemical structure of **16:0 cardiolipin**, generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **16:0 cardiolipin**.

Quantitative Structural and Physicochemical Data

The following table summarizes key quantitative data for **16:0 cardiolipin**. While a complete set of experimental bond lengths and angles for the entire isolated molecule is not readily

available, data from crystallographic studies of cardiolipin bound to proteins and computational modeling provide valuable insights.^{[7][8]}

Property	Value	Reference(s)
Molecular Formula	C ₇₃ H ₁₄₂ O ₁₇ P ₂	[5]
Molecular Weight	1353.89 g/mol	[5]
Charge (at pH 7.4)	-2	[4][6]
Acyl Chain Composition	Four Palmitic Acid (16:0) chains	[5]
Phase Transition Temp.	High (exhibits gel phase at physiological temp.)	[4]

Experimental Protocols for Structural Elucidation

The determination of the structure of **16:0 cardiolipin** relies on a combination of sophisticated analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

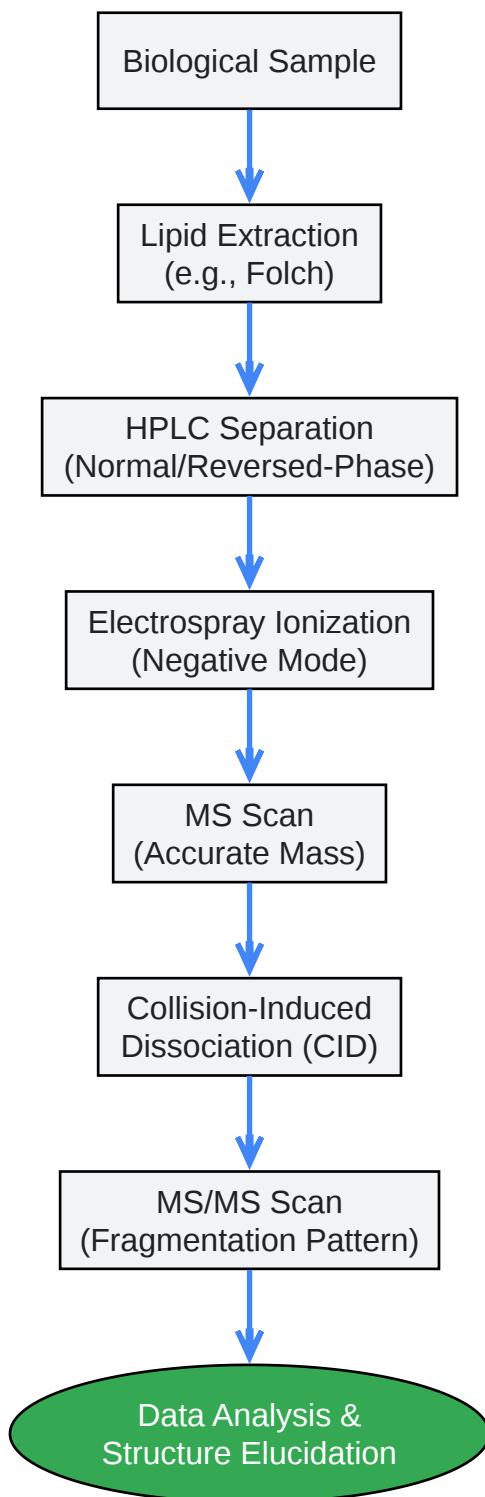
Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and structural characterization of cardiolipin species.

1. Lipid Extraction: The initial step involves the extraction of lipids from the biological matrix. The Folch method or a modified Bligh-Dyer extraction are commonly employed.

- Protocol Outline (Folch Method):
 - Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
 - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
 - Centrifuge to separate the phases. The lower organic phase, containing the lipids, is collected.

- The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.


2. Chromatographic Separation: The complex lipid extract is then subjected to high-performance liquid chromatography (HPLC) to separate cardiolipin from other lipid classes.

- Normal-Phase HPLC: Separates lipids based on the polarity of their head groups. This is effective for isolating the cardiolipin class.
- Reversed-Phase HPLC: Separates cardiolipin molecular species based on the length and degree of unsaturation of their acyl chains. For **16:0 cardiolipin**, this technique helps to confirm the homogeneity of the acyl chain composition.

3. Mass Spectrometric Analysis: The separated lipids are ionized and analyzed by a mass spectrometer.

- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for cardiolipin analysis due to the presence of the phosphate groups.
- Mass Analyzer: High-resolution mass spectrometers such as Orbitrap or time-of-flight (TOF) analyzers are used to determine the accurate mass of the intact molecule.
- Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the precursor ion of **16:0 cardiolipin**. The resulting fragmentation pattern provides structural information, including the identity of the fatty acyl chains. Key fragments correspond to the loss of individual palmitic acid chains and the cleavage of the phosphate-glycerol backbone.[9][10]

The workflow for LC-MS/MS analysis of cardiolipin is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for cardiolipin analysis.

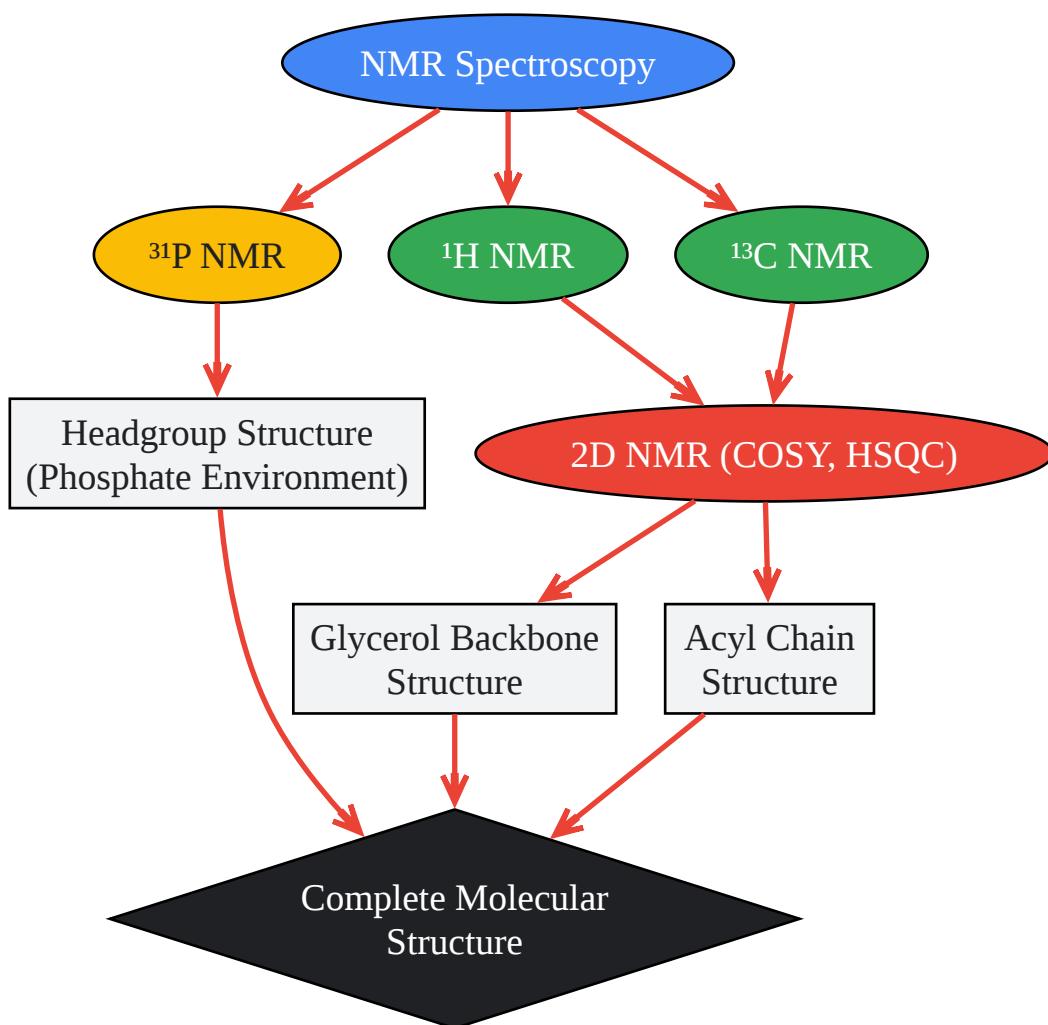
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific atoms within the molecule.

1. Sample Preparation: Purified **16:0 cardiolipin** is dissolved in a suitable deuterated solvent, typically a mixture of chloroform and methanol.

2. ^{31}P NMR Spectroscopy: This technique is particularly powerful for studying the phosphate headgroup of cardiolipin.

- Protocol Outline:


- Acquire a one-dimensional ^{31}P NMR spectrum of the sample.
- The chemical shift of the phosphorus atoms provides information about their ionization state and local environment.[6][11]
- Magic angle spinning (MAS) NMR can be used for solid-state samples to obtain high-resolution spectra of cardiolipin in a membrane environment.[6][11]

3. ^1H and ^{13}C NMR Spectroscopy: These techniques provide information about the glycerol backbones and the palmitoyl acyl chains.

- Protocol Outline:

- Acquire one-dimensional ^1H and ^{13}C NMR spectra.
- Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, aiding in the complete assignment of the signals and confirming the structure.

The logical relationship for structural determination using NMR is as follows:

[Click to download full resolution via product page](#)

Caption: Logic of NMR for cardiolipin structure determination.

Conclusion

The structure of **16:0 cardiolipin** is a testament to the intricate molecular architecture that underpins vital cellular functions. Its unique dimeric nature, with four saturated palmitoyl chains, dictates its biophysical behavior and its interactions within the mitochondrial membrane. The detailed characterization of this molecule, achieved through advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides a crucial foundation for researchers in lipidomics, mitochondrial biology, and drug development. A thorough understanding of the structure of specific cardiolipin species is paramount for elucidating their precise roles in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cardiolipin - Wikipedia [en.wikipedia.org]
- 2. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. researchgate.net [researchgate.net]
- 5. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]
- 6. Magic angle spinning ^{31}P NMR spectroscopy reveals two essentially identical ionization states for the cardiolipin phosphates in phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation and characterization of cardiolipin molecular species by reverse-phase ion pair high-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Magic angle spinning ^{31}P NMR spectroscopy reveals two essentially identical ionization states for the cardiolipin phosphates in phospholipid liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Definitive Guide to the Structure of 16:0 Cardiolipin (Tetrapalmitoyl Cardiolipin)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12322678#what-is-the-structure-of-16-0-cardiolipin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com